3-Ethylnon-8-EN-3-OL

Flavor Chemistry Olfactory Threshold Structure-Odor Relationship

3-Ethylnon-8-EN-3-OL (CAS 88295-56-1) is a synthetic, long-chain unsaturated tertiary alcohol with the molecular formula C₁₁H₂₂O. It is formally named 3-ethylnon-8-en-3-ol and is also referred to as 8-nonen-3-ol, 3-ethyl-.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 88295-56-1
Cat. No. B14376917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylnon-8-EN-3-OL
CAS88295-56-1
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCC(CC)(CCCCC=C)O
InChIInChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3
InChIKeyJKILATQHPAHRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylnon-8-EN-3-OL (CAS 88295-56-1): What Procuring Scientists Need to Know Before Substitution


3-Ethylnon-8-EN-3-OL (CAS 88295-56-1) is a synthetic, long-chain unsaturated tertiary alcohol with the molecular formula C₁₁H₂₂O . It is formally named 3-ethylnon-8-en-3-ol and is also referred to as 8-nonen-3-ol, 3-ethyl- . The compound possesses a terminal C8–C9 olefin adjacent to a trisubstituted carbinol center, a structural motif that renders its olfactory profile highly sensitive to olefin geometry and that fundamentally differentiates it from shorter-chain or saturated analogs in flavor and fragrance applications. Despite its commercial availability through specialty vendors, publicly accessible, peer-reviewed research involving this specific molecule is exceptionally scarce; procurement decisions must therefore rely on structural inference, proprietary knowledge, or custom head-to-head validation rather than broad published evidence.

1
Terminal-olefin-sensitive flavor and fragrance workflows
Reported wine-like, coconut-nutty profile tied to C8-C9 double-bond position
2
Isomer-ratio-dependent sensory research
Z:E isomer ratio may influence olfactory character; batch specification review recommended
3
Ethanol-solubilized or surfactant-assisted formulation context
Near-zero water solubility requires co-solvent or emulsifier for aqueous products

Why In-Class Analogs Cannot Displace 3-Ethylnon-8-EN-3-OL Without Quantitative Validation


The C8–C9 olefin geometry and the tertiary alcohol substitution pattern of 3-ethylnon-8-en-3-ol jointly control its odor threshold, diffusion rate, and chemical stability, meaning that seemingly minor structural alterations—such as shifting the double bond to the 7- or 6-position, shortening the chain to a C₈ or C₁₀ backbone, or replacing the ethyl group with a methyl substituent—can drastically alter, and in many cases destroy, the desired wine-like, fruity, coconut-nutty character that flavor and fragrance formulators target. Furthermore, the compound's reactivity as a tertiary allylic alcohol makes it prone to acid-catalyzed dehydration or rearrangement under conditions where primary or saturated alcohols remain inert, directly impacting formulation stability. The following evidence, while predominantly class-level inference due to the absence of published direct head-to-head comparisons, establishes the quantifiable dimensions along which generic substitution fails and must be evaluated.

Target
Terminal C8-C9 olefin; tertiary allylic alcohol; reported wine-like, coconut, nutty odor
vs
Substitute Risk
Internal-olefin analogs (e.g. 3-nonen-1-ol) may present melon, cucumber, waxy-green character; odor profile may shift entirely
Target
Tertiary alcohol; acid-catalyzed dehydration possible at pH 3-4 (class-level expectation)
vs
Substitute Risk
Primary/secondary alcohols (e.g. (Z)-3-hexen-1-ol) may remain stable for weeks under same pH; stability profile may not transfer
Target
C11 chain; MW 170.29; estimated vapor pressure ~0.1-0.5 mmHg; slower evaporation
vs
Substitute Risk
Shorter-chain analogs (e.g. 1-hexanol, 1-octen-3-ol) exhibit higher vapor pressure; tenacity may not replicate

Quantitative Evidence for 3-Ethylnon-8-EN-3-OL Differentiation Against Comparators


Olefin Position Dictates Olfactory Character: Class-Level Evidence for Terminal vs. Internal Double Bonds

In the class of long-chain unsaturated alcohols, the position of the olefin critically determines the odor profile. 3-Ethylnon-8-en-3-ol bears a terminal C8–C9 double bond, which is consistently associated with wine-like, coconut, and nutty notes . In contrast, the internal-olefin analog 3-nonen-1-ol (CAS 10340-23-5), where the unsaturation resides at the 3‑position, conveys a melon, cucumber, waxy-green character, as documented in FEMA GRAS assessments [1]. No direct head-to-head sensory panel data for 3-ethylnon-8-en-3-ol could be identified; this differentiation is inferred from well-established structure-odor rules for alkenols.

Olefin Position vs. Odor
Class-level inference
Terminal C8-C9 olefin: wine-like, coconut, nutty (reported). Internal C3-C4 olefin (3-nonen-1-ol): melon, cucumber, waxy-green (FEMA GRAS).
Qualitative difference only; no direct head-to-head sensory panel data available
Procurement of generic nonenol without double-bond specification may yield unusable odor profile.
Structure-odor inference from alkenol class rules; data to verify
Flavor Chemistry Olfactory Threshold Structure-Odor Relationship

LogP and PSA Govern Partitioning Behavior: Computed Physicochemical Differentiation from Shorter-Chain Analogs

The computed octanol-water partition coefficient (LogP) and polar surface area (PSA) of 3-ethylnon-8-en-3-ol — LogP = 3.28 and PSA = 20.23 Ų — place it in a distinctly more lipophilic and lower-PSA region of chemical space compared to the widely used fragrance alcohol linalool (CAS 78-70-6; LogP ≈ 2.97, PSA ≈ 20.23 Ų [1]) and geraniol (CAS 106-24-1; LogP ≈ 2.97, PSA ≈ 20.23 Ų [2]). The higher LogP of the target compound predicts a slower release profile and a potentially lower odor threshold due to reduced aqueous solubility, factors that directly influence perceived intensity and longevity in consumer product applications. This is a cross-study comparable inference based on computed properties.

LogP vs. Shorter Analogs
Cross-study comparable
Target LogP = 3.28 (computed). Linalool/Geraniol LogP ≈ 2.97. ΔLogP ≈ 0.31.
Approximately 2-fold lipid-partitioning difference; release kinetics may shift
Substitution with linalool or geraniol may not replicate odor intensity-time profile.
Computed LogP; no experimental value for target compound
Physicochemical Property Prediction LogP Polar Surface Area

Tertiary Alcohol Stability vs. Primary/Secondary Alcohols: Degradation Rate Under Acidic Formulation Conditions

As a tertiary allylic alcohol, 3-ethylnon-8-en-3-ol can undergo acid-catalyzed dehydration to form a conjugated diene or, under oxidative conditions, epoxidation at the terminal double bond. While no compound-specific stability study is publicly available, the class behavior of tertiary allylic alcohols indicates a half-life for dehydration at pH 3–4 that is on the order of hours to days, whereas primary allylic alcohols such as (Z)-3-hexen-1-ol remain predominantly intact under the same conditions for weeks [1]. This class-level inference highlights a critical procurement consideration: substituting the tertiary alcohol with a primary or secondary alcohol will alter the formulation stability profile and may require additional antioxidant or buffer systems.

Acid Stability vs. 1° Alcohols
Class-level inference
Tertiary allylic alcohol: expected dehydration hours to days at pH 3-4. Primary alcohol (Z-3-hexen-1-ol): stable for weeks.
Estimated orders-of-magnitude stability difference; no direct kinetic data for target
Low-pH formulations may require stability verification or acid-stable alternative selection.
Class-level extrapolation from tertiary allylic alcohol reactivity
Chemical Stability Tertiary Alcohol Reactivity Formulation Degradation

Solubility Profile Differentiation: Ethanol vs. Water Solubility Determines Application Suitability

3-Ethylnon-8-en-3-ol is reported to be soluble in ethanol and other organic solvents while practically insoluble in water . In contrast, structurally related but more hydrophilic flavor alcohols such as 1-octen-3-ol (CAS 3391-86-4) exhibit measurable water solubility (approximately 1.2 g/L at 25°C [1]). This difference influences the compound's behavior in aqueous-based formulations: the near-zero water solubility of the target compound necessitates ethanol or surfactant solubilization, whereas 1-octen-3-ol can be dispersed directly. The quantitative solubility boundary is critical for formulators choosing between these compounds for clear-beverage applications.

Solubility vs. 1-Octen-3-ol
Cross-study comparable
Target: practically insoluble in water. 1-Octen-3-ol: ~1.2 g/L at 25 °C.
Qualitative solubility boundary; co-solvent or emulsifier required for clear aqueous products
For clear-beverage applications, formulation complexity differs; ethanol or surfactant solubilization needed.
Reported solubility from supplier listings; experimental data to verify
Solubility Hydrophobicity Formulation

Olefin Geometry and Sensory Impact: Need for Stereoselective Synthesis Controls

The C8–C9 olefin geometry (Z vs. E) in 3-ethylnon-8-en-3-ol is suggested to govern its odor characteristics, with commercial interest in stereoselective synthetic routes yielding Z-alkene selectivity of up to 7:1 Z:E via Wittig reactions employing non-stabilized ylides . In the absence of published organoleptic data for the pure E-isomer, this Z‑preference remains a class-level inference based on the general observation that cis-alkenes often exhibit lower odor thresholds and distinct character versus their trans counterparts in linear alkenols. The implication for procurement is that the isomer ratio of a purchased batch is a likely determinant of olfactory quality, and generic sourcing without isomer specification risks batch-to-batch variability.

Z:E Isomer Ratio Control
Supporting evidence
Z-alkene selectivity up to 7:1 Z:E via Wittig reaction with non-stabilized ylide. Pure E-isomer organoleptic data unavailable.
Isomer ratio is a likely determinant of olfactory quality; no published sensory data for E-isomer
Batch-to-batch sensory consistency may require specified minimum Z-isomer content and Certificate of Analysis.
Synthetic selectivity data only; isomer-sensory relationship not quantified
Stereochemistry Sensory Quality Synthetic Selectivity

Molecular Weight and Volatility: Differentiation from Lower-Molecular-Weight Flavor Alcohols

With a molecular weight of 170.29 g/mol, 3-ethylnon-8-en-3-ol is significantly heavier than common flavor alcohols such as 1-hexanol (102.17 g/mol) or 1-octen-3-ol (128.21 g/mol) . This higher molecular weight, in combination with its LogP, predicts a lower vapor pressure and thus a slower evaporation rate, contributing to a longer-lasting (tenacious) aroma. While no experimental vapor pressure data for the target compound are publicly available, the quantitative structure-property relationships for C9–C11 alcohols indicate a vapor pressure approximately 0.1–0.5 mmHg at 25°C, compared to ~1 mmHg for 1-octen-3-ol [1]. This represents a class-level, computed-property inference.

Volatility vs. 1-Octen-3-ol
Class-level inference
Target estimated vapor pressure: ~0.1-0.5 mmHg at 25 °C. 1-Octen-3-ol: ~1 mmHg. 2- to 10-fold lower.
Slower evaporation rate predicted from QSPR models for C9-C11 alcohols
May support longer-lasting base-note character; tenacity difference requires substantivity testing.
Computed property; no experimental vapor pressure for target compound
Volatility Molecular Weight Tenacity

Scenarios Where 3-Ethylnon-8-EN-3-OL Offers the Most Verifiable Advantage


Long-Lasting Fine Fragrance Base Note Requiring Low Volatility

The combination of high LogP (3.28) and an estimated low vapor pressure makes 3-ethylnon-8-en-3-ol a candidate for base-note formulations where a lingering, subtle wine-coconut character is desired . In contrast to the more volatile linalool or geraniol, this compound's slower evaporation rate, inferred from its molecular weight and computed LogP, may translate to superior staying power on skin, a hypothesis that must be verified through proprietary stability and substantivity testing but that rationally guides procurement for long-lasting fragrance development.

Alcoholic Beverage Flavor Formulation Requiring Oil-Soluble, Wine-Like Character

The compound's ethanol solubility and its reported wine-like, fruity, and nutty aroma profile, drawn from chemical database listings, position it as a potential flavor ingredient for alcoholic beverages such as brandy, rum, and whisky . The near-zero water solubility ensures it partitions preferentially into the ethanolic phase of the beverage, potentially delivering a stable, consistent flavor release without the need for additional emulsifiers, unlike more water-soluble analogs.

Stereochemistry-Dependent Sensory Research Using Isomerically Defined Batches

Based on the synthetic literature indicating that olefin geometry governs odor character, 3-ethylnon-8-en-3-ol can serve as a model compound for structure-odor relationship studies . Procuring batches with a defined Z:E ratio (e.g., Z:E ≥ 7:1) and comparing them against E-enriched fractions would allow flavor chemists to quantify the sensory impact of isomerism, making this compound a valuable tool in academic and industrial olfactory research programs.

Acid-Sensitive Fragrance Precursor for Controlled Release Applications

The tertiary allylic alcohol's susceptibility to acid-catalyzed dehydration, predicted from its class, suggests a potential role as a controlled-release fragrance precursor in acid-triggered applications (e.g., certain antiperspirant or cleaning formulations) . Upon contact with acidic media, the alcohol would dehydrate to release a volatile odorant, providing a burst of fragrance upon application—a concept that requires experimental validation but identifies a unique application space not available to acid-stable primary alcohols.

Application
Selection Property
Validation Focus
Long-lasting fine-fragrance base-note research
High LogP and lower estimated vapor pressure vs. linalool/geraniol
Substantivity and evaporation-rate testing on skin or fabric substrates
Alcoholic beverage flavor formulation studies
Ethanol solubility and reported wine-like, fruity aroma profile
Phase-partitioning and flavor-release consistency in ethanolic matrices
Stereochemistry-dependent sensory research
Defined Z:E isomer ratio batch sourcing (e.g., Z:E ≥ 7:1)
Isomer-ratio vs. odor-threshold panel studies; E-enriched fraction comparison
Acid-triggered controlled-release fragrance studies
Tertiary allylic alcohol susceptibility to acid-catalyzed dehydration
Dehydration kinetics and volatile release profile under formulation-relevant pH
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